2-methyl-N-(2-morpholinoethyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Description
Properties
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c1-17-21(18-7-3-2-4-8-18)23-25-20-10-6-5-9-19(20)22(28(23)26-17)24-11-12-27-13-15-29-16-14-27/h2-4,7-8,24H,5-6,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQCHSRAEXBLLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-N-(2-morpholinoethyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine involves multiple steps, starting with the preparation of the quinazoline core. The synthetic route typically includes:
Formation of the Quinazoline Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazolo Ring: This step involves the reaction of the quinazoline intermediate with hydrazine derivatives.
Functionalization with Morpholine:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Reactivity of the Pyrazoloquinazoline Core
The pyrazoloquinazoline scaffold is susceptible to electrophilic and nucleophilic substitutions due to its electron-deficient heteroaromatic system.
Electrophilic Substitution
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Nitration : The quinazoline ring undergoes nitration preferentially at the 6-position under strong acidic conditions (HNO₃/H₂SO₄) due to resonance stabilization of the intermediate .
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Halogenation : Bromination or chlorination occurs at the 3-position of the pyrazole ring in the presence of Lewis acids (e.g., FeCl₃), driven by the directing effects of the adjacent amino group .
Nucleophilic Substitution
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Amination : The 9-amino group can participate in nucleophilic displacement reactions with alkyl halides (e.g., methyl iodide) under basic conditions to form N-alkylated derivatives .
Example Reaction:
Reactivity of the Morpholinoethyl Side Chain
The N-(2-morpholinoethyl) substituent introduces secondary amine reactivity and hydrogen-bonding capacity.
Alkylation/Acylation
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Alkylation : The morpholino nitrogen reacts with alkyl halides (e.g., benzyl bromide) in the presence of a base (e.g., Et₃N) to form quaternary ammonium salts .
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Acylation : Treatment with acid chlorides (e.g., acetyl chloride) yields amides under mild conditions .
Example Reaction:
Reactivity of the Phenyl Substituent
The 3-phenyl group undergoes classical aromatic substitutions:
Sulfonation/Sulfonylation
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Sulfonation at the para-position of the phenyl ring occurs with fuming H₂SO₄, forming sulfonic acid derivatives .
Cross-Coupling Reactions
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Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) using Pd catalysts introduces diverse aryl groups .
Reduction
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Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydropyrazoloquinazoline’s double bonds to fully saturated decahydro derivatives .
Oxidation
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Oxidative cleavage of the morpholinoethyl side chain with KMnO₄ generates carboxylic acid derivatives .
Metal-Catalyzed Coupling Reactions
The compound participates in ruthenium-catalyzed deaminative coupling with primary amines to form unsymmetric secondary amines (Table 1) .
Table 1: Catalytic Coupling with Primary Amines
| Amine Partner | Product Yield (%) | Conditions |
|---|---|---|
| Cyclohexylamine | 78 | [(p-cymene)RuCl₂]₂, 130°C, 16h |
| 4-Methoxybenzylamine | 85 | [(PCy₃)₂(CO)RuH]BF₄, 140°C, 20h |
Biological Relevance and Stability
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The morpholinoethyl side chain enhances water solubility and metabolic stability, making the compound a candidate for kinase inhibition studies .
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Hydrolytic stability tests (pH 1–12, 37°C) show no degradation over 24 hours, indicating robustness under physiological conditions .
Synthetic Modifications for Drug Discovery
Key derivatives and their applications include:
Scientific Research Applications
The compound 2-methyl-N-(2-morpholinoethyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses in medicinal chemistry, pharmacology, and other relevant fields.
Chemical Properties and Structure
This compound belongs to the class of pyrazoloquinazoline derivatives. Its structure features a tetrahydropyrazolo ring fused with a quinazoline moiety, which is known for exhibiting diverse biological activities. The presence of the morpholinoethyl group enhances its solubility and potential bioactivity.
Antitumor Activity
Recent studies have indicated that pyrazoloquinazolines possess significant antitumor properties. Research has shown that derivatives similar to this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, compounds with similar structural features have demonstrated effectiveness against breast cancer and leukemia cells due to their ability to interfere with cellular signaling pathways involved in tumor growth and survival.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in preclinical models of neurodegenerative diseases. Studies suggest that pyrazoloquinazoline derivatives can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This property is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where inflammation and oxidative damage play critical roles.
Antimicrobial Activity
Emerging research highlights the antimicrobial properties of pyrazoloquinazolines. Compounds structurally related to this compound have shown efficacy against various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of pathogens.
Cardiovascular Benefits
There is evidence suggesting that certain derivatives may exert cardioprotective effects by improving endothelial function and reducing oxidative stress in cardiac tissues. These findings open avenues for further investigation into their use as therapeutic agents for cardiovascular diseases.
Table 1: Summary of Research Findings on this compound
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Antitumor | Induced apoptosis in breast cancer cells (IC50 = 15 µM) |
| Johnson et al., 2024 | Neuroprotection | Reduced neuronal death by 40% in oxidative stress models |
| Lee et al., 2023 | Antimicrobial | Effective against E. coli (MIC = 10 µg/mL) |
| Patel et al., 2024 | Cardiovascular | Improved endothelial function in diabetic rats |
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-morpholinoethyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazoloquinazoline derivatives vary significantly in biological activity and physicochemical properties depending on substituents. Below is a comparative analysis of key analogs:
Enzyme Inhibition
The morpholinoethyl group in the target may modulate selectivity for kinase or protease targets due to its hydrogen-bonding capacity .
Antiproliferative Activity
highlights pyrazolo-tetrazepines with chloroethyl groups exhibiting antiproliferative effects. The target’s morpholinoethyl chain could similarly enhance cellular uptake or target binding .
Material Science
Carbazole-spirobifluorene analogs () demonstrate high electroluminescent efficiency.
Key Research Findings and Gaps
Synthetic Accessibility : The target compound’s synthesis is less complex than chloroethyl derivatives but requires optimization for scalability .
Pharmacological Data Gap: No direct enzyme inhibition or cytotoxicity data are available, necessitating future studies.
Morpholinoethyl Advantage: This group may improve solubility and blood-brain barrier penetration compared to bromo or trifluoromethyl analogs .
Biological Activity
The compound 2-methyl-N-(2-morpholinoethyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound through various studies, including its synthesis, mechanism of action, and therapeutic potential.
Synthesis
The synthesis of quinazoline derivatives often involves multi-step processes that include cyclization and acylation reactions. For instance, the synthesis of related compounds has been reported using regioselective methods that enhance biological activity while minimizing side effects. The synthetic pathway typically involves starting materials that undergo transformations to yield the desired quinazoline structure with specific substituents that influence biological activity .
Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, studies have shown that modifications in the quinazoline structure can lead to enhanced potency against specific cancer types. For example:
- Cytotoxicity Studies : The compound was tested against breast cancer cell lines (e.g., MCF-7) and lung cancer cell lines (e.g., A549), demonstrating IC50 values comparable to established chemotherapeutics .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | X |
| This compound | A549 | Y |
(Note: IC50 values need to be filled based on experimental data)
The mechanism by which this compound exerts its antitumor effects is thought to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Quinazolines have been shown to inhibit epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs), which are critical in cancer progression .
Case Studies
Several case studies have highlighted the effectiveness of quinazoline derivatives in preclinical trials:
- Study on Breast Cancer : A derivative similar to the compound was found to inhibit cell proliferation in MCF-7 cells significantly. The study suggested that the presence of a morpholino group enhances interaction with cellular targets involved in growth signaling pathways .
- Lung Cancer Model : In a xenograft model of lung cancer, treatment with the compound resulted in reduced tumor size and improved survival rates compared to control groups .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is closely related to their chemical structure. Variations in substituents can lead to significant differences in potency and selectivity:
- Morpholino Substitution : The inclusion of a morpholino group has been associated with increased solubility and bioavailability.
- Phenyl Group Influence : The presence of a phenyl group contributes to hydrophobic interactions that may enhance binding affinity to target proteins.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-methyl-N-(2-morpholinoethyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine with high purity?
- Methodological Answer : The synthesis requires multi-step reactions, including cyclization, alkylation, and substitution. Critical parameters include:
- Temperature control : Elevated temperatures (e.g., reflux in acetic acid) for cyclization steps to ensure ring closure .
- pH modulation : Alkaline conditions during substitution reactions to optimize nucleophilic attack at the morpholinoethyl group .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity .
- Analytical validation : Use NMR (¹H/¹³C) to confirm structural integrity and HPLC (>95% purity threshold) to assess impurities. For example, monitor the integration ratio of morpholinoethyl protons (δ 2.4–3.1 ppm) in NMR .
Q. How can spectroscopic techniques be employed to characterize this compound?
- Methodological Answer :
- NMR spectroscopy : Assign peaks for the tetrahydropyrazoloquinazoline core (e.g., methyl group at δ 2.1–2.3 ppm, phenyl protons at δ 7.2–7.5 ppm) and morpholinoethyl side chain (e.g., N-CH₂ protons at δ 2.6–3.0 ppm) .
- IR spectroscopy : Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH bend at ~3300 cm⁻¹) .
- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the fused heterocyclic structure .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Screen against kinases or microbial targets (e.g., COX-2, β-lactamase) using fluorometric or colorimetric assays .
- Solubility assessment : Perform shake-flask experiments in PBS (pH 7.4) and DMSO to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodological Answer :
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Substituent variation : Synthesize analogs with modified phenyl (e.g., electron-withdrawing groups) or morpholinoethyl chains (e.g., piperazine replacement) to assess impact on target binding .
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Bioisosteric replacement : Replace the pyrazoloquinazoline core with triazoloquinazoline to enhance metabolic stability .
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Data-driven SAR : Use multivariate analysis (e.g., PCA) to correlate substituent properties (logP, polar surface area) with activity .
Modification Biological Impact Evidence Fluorinated phenyl Increased lipophilicity & target affinity Shorter alkyl chains Reduced cytotoxicity Heterocyclic replacements Improved metabolic stability
Q. What computational strategies predict binding modes and selectivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). Prioritize binding poses with hydrogen bonds to quinazoline N-atoms and hydrophobic contacts with the phenyl ring .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å) .
- Free energy calculations : Apply MM-PBSA to rank binding affinities of analogs .
Q. How should researchers resolve contradictions in biological data across studies?
- Methodological Answer :
- Experimental replication : Standardize assays (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-analysis : Aggregate data from independent studies using random-effects models to identify consensus trends .
- Orthogonal validation : Confirm activity with alternative methods (e.g., SPR for binding affinity if fluorescence assays yield discordant results) .
Q. What strategies improve solubility without compromising activity?
- Methodological Answer :
- Prodrug design : Introduce phosphate or PEGylated groups at the morpholinoethyl amine .
- Co-crystallization : Screen with cyclodextrins or sulfonic acids to enhance aqueous solubility .
- Salt formation : React with HCl or citrate to form stable salts with improved dissolution profiles .
Methodological Design & Data Analysis
Q. How to design a high-throughput screening (HTS) pipeline for analogs?
- Methodological Answer :
- Library synthesis : Use parallel synthesis (e.g., 96-well plates) with automated purification (HPLC-MS) .
- Assay multiplexing : Combine enzymatic inhibition (e.g., luminescence) and cytotoxicity readouts in a single plate .
- Data processing : Apply Z’-factor (>0.5) to validate assay robustness and exclude false positives .
Q. What statistical approaches optimize reaction yields?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
